Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-
Description
Bioisosteric Mimicry of Purine Bases
The thieno[2,3-d]pyrimidine scaffold serves as a bioisostere for adenine, a fundamental component of DNA and RNA. By replacing the imidazole ring of purines with a thiophene moiety, this core retains the hydrogen-bonding capacity of natural nucleobases while introducing enhanced metabolic stability and lipophilicity. For example, the sulfur atom in the thiophene ring reduces oxidative degradation compared to oxygen-containing heterocycles, a critical advantage for oral bioavailability.
The fused bicyclic system enforces planarity, enabling π-π stacking interactions with aromatic residues in enzyme active sites. This feature is exemplified in the binding of thieno[2,3-d]pyrimidine derivatives to vascular endothelial growth factor receptor-2 (VEGFR-2), where the planar core aligns with hydrophobic pockets in the kinase domain. Molecular dynamics simulations further demonstrate that substituents at the 4-position of the pyrimidine ring optimize van der Waals contacts with residues like Leu840 and Val848, enhancing inhibitory potency.
Tunable Substituent Effects on Binding Affinity
Structural modifications to the thieno[2,3-d]pyrimidine core directly influence target selectivity. For instance:
- 5,6-Dimethyl groups : These substituents increase steric bulk, restricting conformational flexibility and improving fit within the ATP-binding cleft of kinases. In derivatives like 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide, the methyl groups enhance hydrophobic interactions with aliphatic residues (e.g., Leu1035 in VEGFR-2).
- 4-Oxo functionality : The ketone group at position 4 participates in hydrogen bonding with catalytic lysine residues (e.g., Lys868 in VEGFR-2), mimicking the interaction of ATP’s adenine moiety.
Table 1: Impact of Thieno[2,3-d]pyrimidine Substituents on Biological Activity
Properties
Molecular Formula |
C18H19N3O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-4-12-5-7-13(8-6-12)19-14(22)9-24-18-20-16(23)15-10(2)11(3)25-17(15)21-18/h5-8H,4,9H2,1-3H3,(H,19,22)(H,20,21,23) |
InChI Key |
YPBAUUCXOXHWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)- generally follows a convergent multi-step approach:
Step 1: Construction of the Thieno[2,3-d]pyrimidine Core
This involves cyclization reactions starting from appropriate precursors such as substituted thiophenes and pyrimidine derivatives. The key is to form the fused heterocyclic system with the 1,4-dihydro-4-oxo functionality and methyl groups at positions 5 and 6.Step 2: Introduction of the Thioether Linkage
The thioether bond at the 2-position of the pyrimidine ring is formed by nucleophilic substitution. A thiol or thiolate intermediate derived from the thieno[2,3-d]pyrimidine core reacts with a haloacetamide derivative, typically chloroacetamide or a related electrophile, under basic conditions (e.g., potassium carbonate in DMF).Step 3: Acetamide Formation and Aromatic Substitution
The acetamide group is introduced via acylation reactions, often involving acetic anhydride or acetyl chloride reacting with an amine-bearing aromatic compound (in this case, 4-ethylphenylamine). This intermediate is then coupled with the thioether intermediate to yield the final compound.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Substituted thiophene + amidine derivatives, heating | Formation of 1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine core |
| 2 | Thiolation | Thiol generation from core + chloroacetamide, K₂CO₃, DMF, reflux | Formation of thioether intermediate |
| 3 | Acylation and coupling | 4-ethylphenylamine + acetic anhydride, base | Formation of acetamide intermediate |
| 4 | Coupling final step | Thioether intermediate + acetamide intermediate, mild heating | Final product: Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)- |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps to enhance reactivity.
- Bases: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used to deprotonate thiol groups and facilitate substitution.
- Temperature: Reflux temperatures (around 80–120°C) optimize reaction rates without decomposing sensitive intermediates.
- Purification: Column chromatography and recrystallization are standard for isolating pure products.
Data Tables and Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H22N3O2S2 |
| Molecular Weight | ~ 398 g/mol |
| Density | ~ 1.29 g/cm³ |
| LogP (lipophilicity) | ~ 4.8 (highly lipophilic) |
| Solubility | ~ 2 mg/L in water at 25°C (poor) |
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ 7.0–8.0 ppm), methyl groups (~ δ 2.0 ppm), NH proton (~ δ 10 ppm) |
| ¹³C NMR | Signals corresponding to pyrimidine carbons, methyl carbons, and carbonyl carbon (~ δ 170–180 ppm) |
| Mass Spectrometry | Molecular ion peak [M+H]+ at m/z ~399 |
| Elemental Analysis | C, H, N, S percentages matching calculated values within ±0.3% |
Research Outcomes and Optimization Insights
Yield and Purity
- Typical overall yields for the multi-step synthesis range from 45% to 65% after purification.
- Purity is confirmed by HPLC (>98%) and elemental analysis.
Reaction Monitoring
- Thin-layer chromatography (TLC) is used to monitor reaction progress, with UV detection due to aromatic chromophores.
- LC-MS confirms intermediate and final product formation.
Troubleshooting Low Yields
- Incomplete cyclization can be improved by extending reaction times or increasing temperature.
- Side reactions during thiolation can be minimized by controlling base strength and reaction time.
- Purification challenges due to poor solubility can be addressed by using mixed solvent systems for recrystallization.
Summary of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Core Formation | Cyclization of substituted thiophenes and amidines under heat |
| Thioether Linkage Formation | Nucleophilic substitution of thiol intermediate with haloacetamide |
| Acetamide Introduction | Acylation of 4-ethylphenylamine followed by coupling |
| Reaction Conditions | Polar aprotic solvents, mild heating, basic medium |
| Purification | Chromatography and recrystallization |
| Characterization | ¹H/¹³C NMR, MS, elemental analysis, HPLC |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethylphenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)- has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Antimicrobial Properties : The compound has shown promising results against a variety of microbial strains. In vitro studies have revealed that it possesses antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development : The structural characteristics of Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)- suggest potential applications in agrochemicals. Research has indicated its efficacy as a pesticide due to its ability to disrupt biological processes in pests. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less toxic to non-target species .
Biochemical Research
Enzyme Inhibition Studies : Acetamide derivatives are often investigated for their role as enzyme inhibitors. Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against various microbial strains | |
| Agricultural | Pesticide Development | Reduces pest populations with low toxicity |
| Biochemical Research | Enzyme Inhibition Studies | Inhibits dihydrofolate reductase |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)- was tested on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to untreated controls.
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations containing Acetamide as an active ingredient against common agricultural pests. The results showed a significant reduction in pest populations over a six-week period without adverse effects on beneficial insects.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Acetamide Group
The 4-ethylphenyl group distinguishes this compound from analogs with differing substituents:
- N-(4-Chlorophenyl) analog (): The electron-withdrawing chlorine substituent may increase dipole interactions and hydrogen-bonding capacity, influencing target binding .
- N-(2,3-Dichlorophenyl) analog (): Dichloro substitution significantly elevates molecular weight (344.21 [M+H]⁺) and logP, likely improving potency but limiting aqueous solubility .
Core Modifications in the Thienopyrimidinone Ring
- Thioether vs. Ether Linkages: Compound 23 () replaces the thioether with a phenoxy group, reducing sulfur’s electron-donating effects and possibly altering redox stability or metabolic pathways .
- Substituent Positioning : The 5,6-dimethyl configuration in the target compound may enhance ring planarity and π-π stacking compared to analogs with single methyl or ethyl groups (e.g., ’s 3-ethyl substitution) .
Physical and Spectroscopic Data Comparison
Table 1: Key Properties of Selected Analogs
Notes:
- Melting Points : Higher melting points (e.g., 230°C for dichlorophenyl analog) correlate with increased molecular symmetry or intermolecular hydrogen bonding .
- ¹H NMR Trends : SCH₂ protons resonate near 4.1 ppm across analogs, indicating minimal electronic effects from aryl substituents .
Pharmacological Implications
While direct activity data for the target compound are absent, structural trends suggest:
- Lipophilicity : The 4-ethylphenyl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., chlorophenyl).
- Metabolic Stability : Thioether linkages are prone to oxidative metabolism, but 5,6-dimethyl substitution could sterically hinder such degradation .
- Target Binding: Analog 23 () with a phenoxy group showed moderate bioactivity (LC-MS m/z 314.0 [M+H]⁺), suggesting the target compound’s thioether could offer improved affinity .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via alkylation of a 2-thiopyrimidin-4-one intermediate with N-aryl-substituted 2-chloroacetamides. A molar excess of sodium methylate (2.6–2.8-fold) is typically used to deprotonate the thiol group, followed by reaction with equimolar 2-chloroacetamide derivatives. This method aligns with protocols for analogous thiopyrimidine alkylations .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Conducted in DMSO-d6 at 300 MHz, key signals include the NH proton (δ ~10.10 ppm, singlet) and aromatic protons (δ 7.28–7.82 ppm). The thioether SCH2 group appears as a singlet at δ ~4.12 ppm .
- LC-MS : Used to confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 in similar derivatives) .
- Elemental Analysis : Compare experimental C, N, and S percentages with calculated values (e.g., deviations ≤0.1% indicate purity) .
Q. How is the purity of the compound validated experimentally?
Purity is assessed via melting point consistency (±2°C), HPLC retention time matching, and elemental analysis. For example, a deviation of ≤0.1% in carbon content (e.g., 45.29% observed vs. 45.36% calculated) suggests minimal impurities .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical elemental analysis data be resolved?
Discrepancies may arise from incomplete purification or hygroscopic byproducts. Recrystallization in ethanol:DMSO (9:1 v/v) or silica gel chromatography (eluent: ethyl acetate/hexane) can improve purity. Repeating combustion analysis under anhydrous conditions is advised .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways. Software like Gaussian or ORCA can optimize transition states. For instance, reaction path searches using the artificial force induced reaction (AFIR) method identify energetically favorable pathways for functionalization .
Q. How are hydrogen-bonding networks analyzed in the crystal structure?
Use SHELXL for refinement of X-ray diffraction data to locate H-bond donors/acceptors. Graph set analysis (e.g., Etter’s notation) categorizes motifs like D(2) chains or R₂²(8) rings. For example, NH···O interactions in pyrimidinone derivatives form D(2) chains stabilizing the lattice .
Q. What strategies optimize reaction yields for derivatives with sterically hindered substituents?
Q. How can crystallographic twinning affect structural determination, and how is it addressed?
Twinning complicates intensity integration. SHELXD or twin refinement in SHELXL resolves this by applying a twin law (e.g., twofold rotation axis). For high-resolution data (≤0.8 Å), detwinning with HKLF5 format improves R-factor convergence .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
Table 2: Computational Tools for Reaction Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
